molecular formula C4H7F3O B6262507 2,3,3-trifluorobutan-1-ol CAS No. 2172000-57-4

2,3,3-trifluorobutan-1-ol

Cat. No. B6262507
CAS RN: 2172000-57-4
M. Wt: 128.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trifluorobutan-1-ol, also known as 2,3,3-TFB, is a colorless liquid with a sweet, fruity odor. It is a volatile organic compound (VOC) that is used in the production of perfumes, fragrances, and other aromatic products. It is also used as a solvent in the pharmaceutical and chemical industries. 2,3,3-TFB is a highly reactive compound, making it a useful reagent for organic synthesis. In addition, it has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-trifluorobutan-1-ol is not well understood. However, it is thought to act as a nucleophile in organic reactions, reacting with electrophiles to form new bonds. It is also believed to be involved in the formation of organofluorine compounds, which are important in many industrial and pharmaceutical processes.
Biochemical and Physiological Effects
2,3,3-trifluorobutan-1-ol has been shown to be toxic to aquatic organisms, with LC50 values ranging from 0.3 to 1.2 mg/L. In addition, it has been shown to be an irritant to the skin, eyes, and respiratory system. There is limited information available on the effects of 2,3,3-trifluorobutan-1-ol on humans, but it is believed to have potential adverse health effects.

Advantages and Limitations for Lab Experiments

2,3,3-trifluorobutan-1-ol has several advantages for use in laboratory experiments. It is a highly reactive compound, making it a useful reagent for organic synthesis. It is also a volatile compound, making it easy to isolate and purify. Furthermore, it is relatively inexpensive and readily available. However, it is also a highly toxic compound and should be handled with caution.

Future Directions

There are several potential future directions for research on 2,3,3-trifluorobutan-1-ol. These include further investigation into its mechanism of action, its toxicity to aquatic organisms, and its potential health effects on humans. In addition, further research could be done on the use of 2,3,3-trifluorobutan-1-ol as a reagent in organic synthesis, as a solvent for chromatographic separations, and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Finally, research could be done to develop safe and efficient methods for the synthesis and purification of 2,3,3-trifluorobutan-1-ol.

Synthesis Methods

2,3,3-trifluorobutan-1-ol is synthesized from 2,3,3-trifluoropropanal, which is obtained from the hydrolysis of 2,3,3-trifluoropropionyl chloride. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an aqueous medium. The reaction yields 2,3,3-trifluorobutan-1-ol, which is then isolated and purified by distillation.

Scientific Research Applications

2,3,3-trifluorobutan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent for chromatographic separations, and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been used to study the mechanisms of enzyme-catalyzed reactions and to investigate the structure and reactivity of organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,3-trifluorobutan-1-ol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1,3-dichloro-2,2,3-trifluoropropane", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of 1,3-dichloro-2,2,3-trifluoropropane to 2,3,3-trifluoropropene", "In a round-bottom flask, add 1,3-dichloro-2,2,3-trifluoropropane and NaOH in methanol.", "Heat the mixture under reflux for 24 hours.", "Cool the mixture and extract the organic layer with water.", "Dry the organic layer with anhydrous Na2SO4 and filter.", "Distill the filtrate to obtain 2,3,3-trifluoropropene.", "Step 2: Hydroboration of 2,3,3-trifluoropropene", "In a round-bottom flask, add 2,3,3-trifluoropropene and NaBH4 in methanol.", "Heat the mixture under reflux for 24 hours.", "Cool the mixture and quench with HCl.", "Extract the organic layer with water.", "Dry the organic layer with anhydrous Na2SO4 and filter.", "Distill the filtrate to obtain 2,3,3-trifluorobutan-1-ol." ] }

CAS RN

2172000-57-4

Product Name

2,3,3-trifluorobutan-1-ol

Molecular Formula

C4H7F3O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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